3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the pyrazole ring and the sulfonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butyl and sec-butoxymethyl groups. The final step involves the sulfonylation of the pyrazole ring using chlorosulfonic acid or a similar reagent.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Butyl and sec-Butoxymethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Sulfonylation: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific nucleophile and reaction conditions used.
Scientific Research Applications
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in various applications, including the synthesis of sulfonamide-based drugs and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonic acid
- 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonate
Uniqueness
The uniqueness of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride lies in its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its sulfonic acid, sulfonamide, and sulfonate counterparts, the sulfonyl chloride derivative is more reactive and can be used to introduce the sulfonyl group into a wide range of molecules.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-4-6-7-15-8-12(19(13,16)17)11(14-15)9-18-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVWUTXPWUELBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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